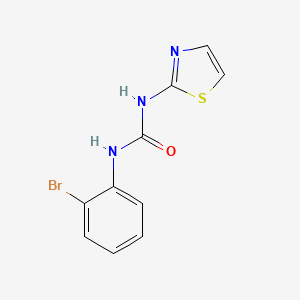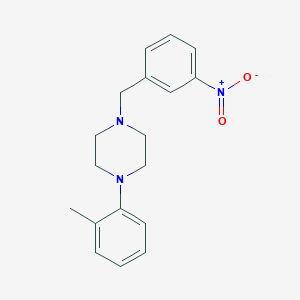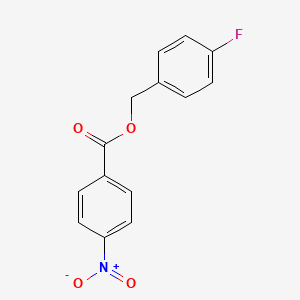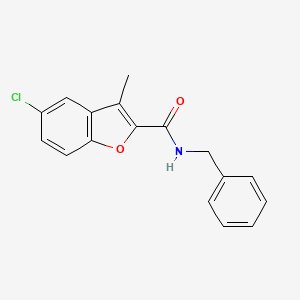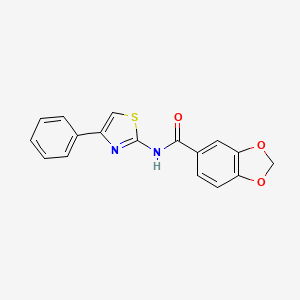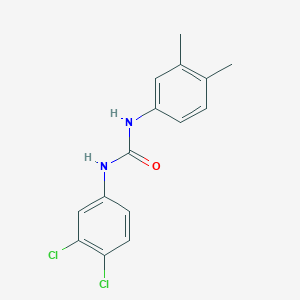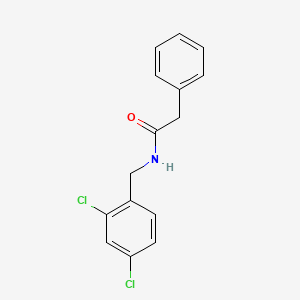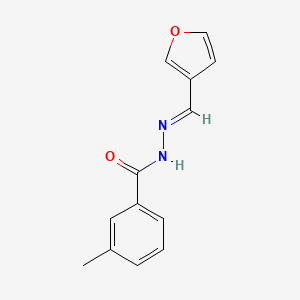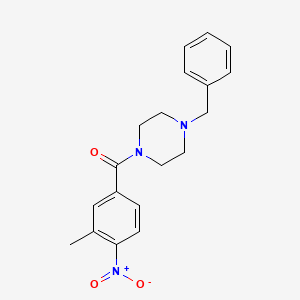
1-benzyl-4-(3-methyl-4-nitrobenzoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-4-(3-methyl-4-nitrobenzoyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is a potential therapeutic agent that has been extensively studied for its pharmacological properties and therapeutic potential. This compound has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral effects.
Wirkmechanismus
The mechanism of action of 1-benzyl-4-(3-methyl-4-nitrobenzoyl)piperazine is not fully understood. However, it is believed to exert its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, it has been found to exhibit anti-inflammatory and antiviral effects by inhibiting the production of inflammatory cytokines and blocking the replication of viruses.
Biochemical and Physiological Effects:
1-benzyl-4-(3-methyl-4-nitrobenzoyl)piperazine has been found to exhibit a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells, and exhibit anti-inflammatory and antiviral effects. Additionally, it has been found to exhibit low toxicity and high selectivity towards cancer cells, making it a promising therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-benzyl-4-(3-methyl-4-nitrobenzoyl)piperazine in lab experiments include its potent antitumor activity, low toxicity, and high selectivity towards cancer cells. However, its limitations include the need for further studies to fully understand its mechanism of action and optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of 1-benzyl-4-(3-methyl-4-nitrobenzoyl)piperazine. These include:
1. Further studies to fully understand its mechanism of action and optimize its therapeutic potential.
2. Development of more efficient synthesis methods to improve yield and purity.
3. Investigation of its potential as a combination therapy with other anticancer agents.
4. Evaluation of its pharmacokinetic and pharmacodynamic properties in animal models.
5. Development of novel drug delivery systems to improve its bioavailability and efficacy.
In conclusion, 1-benzyl-4-(3-methyl-4-nitrobenzoyl)piperazine is a potential therapeutic agent that exhibits potent antitumor, anti-inflammatory, and antiviral effects. Its mechanism of action is not fully understood, but it is believed to induce apoptosis in cancer cells and inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. Further studies are needed to fully understand its mechanism of action and optimize its therapeutic potential.
Synthesemethoden
The synthesis of 1-benzyl-4-(3-methyl-4-nitrobenzoyl)piperazine involves the reaction of 1-benzylpiperazine with 3-methyl-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is obtained in high yield and purity by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
1-benzyl-4-(3-methyl-4-nitrobenzoyl)piperazine has been extensively studied for its pharmacological properties and therapeutic potential. It has been found to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. It has also been found to exhibit anti-inflammatory and antiviral effects.
Eigenschaften
IUPAC Name |
(4-benzylpiperazin-1-yl)-(3-methyl-4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-15-13-17(7-8-18(15)22(24)25)19(23)21-11-9-20(10-12-21)14-16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQFXAGVZZOLIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49640780 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

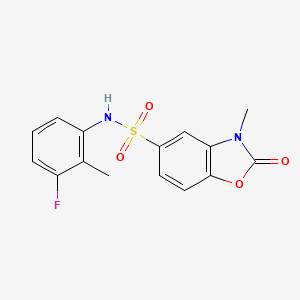
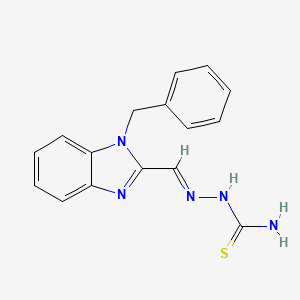
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5835978.png)
![1-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]-4-piperidinecarboxamide](/img/structure/B5835984.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3,5-dimethoxybenzyl)acetamide](/img/structure/B5835993.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide](/img/structure/B5836001.png)
